molecular formula C19H30O5 B1673397 Kessoglycol diacetate CAS No. 13835-51-3

Kessoglycol diacetate

Cat. No.: B1673397
CAS No.: 13835-51-3
M. Wt: 338.4 g/mol
InChI Key: UVUBMUALYRCMQK-KJGIFLGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kessoglycol diacetate (CAS 13835-51-3) is a naturally occurring ester derived from Valeriana officinalis (Valerian root) . Its molecular formula is C₁₉H₃₀O₅, with a molecular weight of 338.44 g/mol. At room temperature, it exists as a solid (density: 1.12 g/cm³) and exhibits moderate solubility in polar solvents like DMSO, ethanol, and PEG400 . Pharmacologically, it demonstrates sedative properties, prolonging hexobarbital-induced sleep and suppressing spontaneous motor activity in preclinical models . Its derivatives, including kessoglycol monoacetates, have been studied for intravenous administration due to their bioavailability in systemic circulation .

Properties

CAS No.

13835-51-3

Molecular Formula

C19H30O5

Molecular Weight

338.4 g/mol

IUPAC Name

[(1S,2S,3R,5R,6R,8S,11S)-11-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate

InChI

InChI=1S/C19H30O5/c1-10-7-15(22-11(2)20)17-14(10)8-13-9-16(23-12(3)21)19(17,6)24-18(13,4)5/h10,13-17H,7-9H2,1-6H3/t10-,13+,14-,15-,16+,17+,19-/m1/s1

InChI Key

UVUBMUALYRCMQK-KJGIFLGISA-N

SMILES

CC1CC(C2C1CC3CC(C2(OC3(C)C)C)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@@H]1C[C@H]([C@@H]2[C@@H]1C[C@H]3C[C@@H]([C@]2(OC3(C)C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C2C1CC3CC(C2(OC3(C)C)C)OC(=O)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kessyl glycol diacetate;  Kessylglycoldiacetate;  Kessylglycol diacetate;  KGD; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Diacetates

Structural and Physicochemical Properties

The following table highlights key differences between kessoglycol diacetate and other diacetate compounds:

Compound Molecular Formula Molecular Weight (g/mol) Physical State (RT) Key Applications CAS Number
This compound C₁₉H₃₀O₅ 338.44 Solid Sedative, CNS modulation 13835-51-3
Neopentyl Glycol Diacetate (NPGDA) C₉H₁₆O₄ 188.22 Liquid Polymer coatings, plasticizers 4253-83-8
Ethylene Glycol Diacetate (EGDA) C₆H₁₀O₄ 146.14 Liquid Industrial solvent, coatings 111-55-7
Glycerol Diacetate C₇H₁₄O₄ 162.18 Liquid Food additive, flavor carrier 25395-31-7
Fluorescein Diacetate C₂₄H₁₆O₇ 416.38 Solid Hydrophobic drug release assays 596-09-8

Key Observations :

  • Molecular Complexity : this compound’s larger structure (C₁₉ backbone) contrasts with smaller industrial diacetates like EGDA (C₆) or NPGDA (C₉), impacting solubility and bioavailability .
  • Physical State : Unlike most diacetates (liquids), this compound’s solid state necessitates specialized formulations (e.g., suspensions in CMC Na or PEG400 for oral delivery) .

Functional and Pharmacological Comparisons

This compound vs. Chlorhexidine Diacetate

Chlorhexidine diacetate, an antimicrobial agent, exhibits higher cytotoxicity to cervical cells compared to its analogs (e.g., chlorhexidine di-ampicillin).

This compound vs. Fluorescein Diacetate

Fluorescein diacetate serves as a hydrophobic dye in drug-release studies for PLGA films, mimicking paclitaxel’s release kinetics.

This compound vs. Glycerol Diacetate

Glycerol diacetate (food-grade) is used as a flavor solvent due to its low toxicity and high miscibility. This compound, while less soluble in water, is pharmacologically active but lacks regulatory approval for food or cosmetic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kessoglycol diacetate
Reactant of Route 2
Reactant of Route 2
Kessoglycol diacetate

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